N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide typically involves the reaction of morpholine with oxirane (ethylene oxide) to form N-(2-hydroxyethyl)morpholine. This intermediate is then reacted with oxalyl chloride to produce N-(2-chloroethyl)morpholine. Finally, the compound is treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(Oxolan-2-yl)methyl]morpholine-4-carboxylate
- N-[(Oxolan-2-yl)methyl]morpholine-4-carbothioamide
- N-[(Oxolan-2-yl)methyl]morpholine-4-carbosulfonamide
Uniqueness
N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Biological Activity
N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The oxolane moiety contributes to the compound's lipophilicity, enhancing its bioavailability.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to a decrease in the proliferation of cancer cells. For instance, it may target carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Protein Binding : The structural features of the compound facilitate binding to various proteins, modulating their activity and influencing cellular pathways.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds derived from morpholine derivatives have shown potent anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies reported IC50 values ranging from 1.52 to 6.31 μM, indicating high selectivity for cancer cells over normal cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects : Some derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at concentrations around 50 μg/mL .
Case Study 1: Carbonic Anhydrase Inhibition
A study focused on the inhibitory effects of morpholine derivatives on carbonic anhydrase IX (CA IX), a target for cancer therapy. The compounds exhibited IC50 values between 10.93 and 25.06 nM for CA IX, highlighting their potential as selective inhibitors in cancer treatment .
Case Study 2: Apoptosis Induction in Cancer Cells
Another investigation revealed that certain morpholine derivatives could induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positivity (22-fold increase compared to control). This suggests that these compounds may trigger programmed cell death pathways, providing a mechanism for their anticancer effects .
Research Findings Summary
The following table summarizes the key findings related to the biological activities of this compound:
Activity Type | Target | IC50 Value | Effectiveness |
---|---|---|---|
Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 nM | High selectivity |
Anticancer Activity | MDA-MB-231 Cell Line | 1.52 - 6.31 μM | Significant inhibition |
Antibacterial Activity | S. aureus | N/A | >80% inhibition |
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h9H,1-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXCVEYWESPIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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